1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea
Description
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a pyridinylurea moiety
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-6-4-10(5-7-11)9-16-13(18)17-12-3-1-2-8-15-12/h1-8H,9H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVHZPZIWUUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea typically involves the reaction of 4-chlorobenzylamine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)methyl]-3-pyridin-2-ylurea: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-[(4-Methylphenyl)methyl]-3-pyridin-2-ylurea: The presence of a methyl group instead of chlorine can influence the compound’s properties and applications.
1-[(4-Fluorophenyl)methyl]-3-pyridin-2-ylurea: The fluorine atom can impart different electronic and steric effects compared to chlorine, affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications in research and industry.
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